molecular formula C13H10ClN3O4S B5506664 4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

Cat. No. B5506664
M. Wt: 339.75 g/mol
InChI Key: MRPUSLQGFMDXCF-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like 4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide involves the reaction of nitrobenzaldehyde with benzenesulfonylhydrazine reactants in solvents like methanol (Cao, 2009).

Molecular Structure Analysis

The crystal structures of these compounds have been studied extensively. For instance, the study of (E)-4-chloro-N'-(4-chlorobenzylidene)benzenesulfonohydrazide and its variants provides insights into the effect of substituents on structural parameters (Salian, Foro, & Gowda, 2018).

Chemical Reactions and Properties

These compounds have been used in sensor development, such as the creation of sensors for heavy metal ions like mercury (Hussain, Rahman, Arshad, & Asiri, 2017). Their reactivity and ability to form complexes with metal ions highlight their chemical properties.

Scientific Research Applications

Crystal Structure Analysis

4-chloro-N'-(2-nitrobenzylidene)benzenesulfonohydrazide and its derivatives have been analyzed for their crystal structures to understand the effect of substituents on structural parameters. Studies have shown variations in Hirshfeld surface contributions between compounds with different substituents, indicating differences in intermolecular interactions based on the substituent type (Salian, Foro, & Gowda, 2018).

Sensor Development

Derivatives of this compound have been synthesized and utilized in the development of sensors for detecting heavy metal ions such as mercury (Hg2+) and yttrium ion (Y3+). These sensors, fabricated on a glassy carbon electrode with a Nafion matrix, demonstrated high sensitivity, reproducibility, and long-term stability for selective metal ion detection in various samples, including water (Hussain, Rahman, Arshad, & Asiri, 2017; Hussain, Rahman, Arshad, & Asiri, 2017).

Antifungal Screening

Compounds synthesized from this compound have been evaluated for their antifungal properties. Research in this area has focused on synthesizing novel compounds and testing their efficacy against various fungal strains to identify potential antifungal agents (Gupta & Halve, 2015).

Photooxidation Studies

The photooxidation behavior of derivatives of this compound has been studied, providing insights into the photocatalytic activities and potential applications in environmental remediation processes (Miller & Crosby, 1983).

Photocatalytic Oxidation

Research on the photocatalytic oxidation of benzyl alcohol derivatives, including those related to this compound, has shown potential applications in converting alcohols to aldehydes using titanium dioxide under visible light irradiation. This work contributes to the development of green chemistry processes and the exploration of photocatalytic reactions for organic synthesis (Higashimoto et al., 2009).

properties

IUPAC Name

4-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4S/c14-11-5-7-12(8-6-11)22(20,21)16-15-9-10-3-1-2-4-13(10)17(18)19/h1-9,16H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUSLQGFMDXCF-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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